molecular formula C10H19N3S B12537810 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate CAS No. 673855-36-2

1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate

Cat. No.: B12537810
CAS No.: 673855-36-2
M. Wt: 213.35 g/mol
InChI Key: XVBPTOBVAMOSDX-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a butyl group, two methyl groups, and a thiocyanate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate typically involves the alkylation of 2,3-dimethylimidazole with butyl halides, followed by the introduction of the thiocyanate anion. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.

    Reduction: Reduction reactions can lead to the formation of imidazolium hydrides.

    Substitution: The thiocyanate anion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.

Scientific Research Applications

1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent for various diseases.

    Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the function of enzymes by binding to their active sites, leading to inhibition of their activity. Additionally, its interaction with cell membranes can cause membrane destabilization, resulting in cell lysis.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of thiocyanate.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group and tetrafluoroborate anion.

    1-Butyl-2,3-dimethylimidazolium bromide: Similar structure with a bromide anion.

Uniqueness

1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other imidazolium salts may not be as effective.

Properties

CAS No.

673855-36-2

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;thiocyanate

InChI

InChI=1S/C9H18N2.CHNS/c1-4-5-6-11-8-7-10(3)9(11)2;2-1-3/h7-9H,4-6H2,1-3H3;3H

InChI Key

XVBPTOBVAMOSDX-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1C=CN(C1C)C.C(#N)[S-]

Origin of Product

United States

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